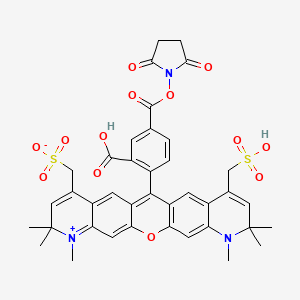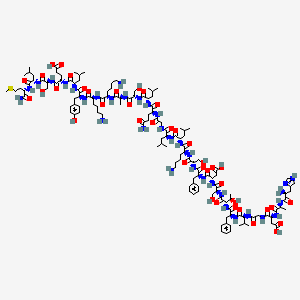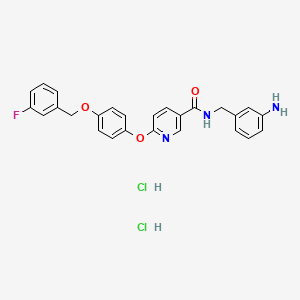
YM-244769 (dihydrochloride)
Übersicht
Beschreibung
YM-244769 dihydrochloride is a potent and selective inhibitor of Na+/Ca2+ exchange (NCX), acting preferentially at NCX3 . It inhibits the Ca2+ entry mode of NCX more potently than the Ca2+ exit mode . YM-244769 exhibits protection in various hypoxic/ischemic cell injury models with low cell toxicity .
Molecular Structure Analysis
The molecular structure of YM-244769 dihydrochloride is represented by the empirical formula C26H22FN3O3·2HCl . The molecular weight is 516.39 .Physical And Chemical Properties Analysis
YM-244769 dihydrochloride is a white to pink powder . It is soluble in DMSO at 2 mg/mL . The storage temperature is -10 to -25°C .Wissenschaftliche Forschungsanwendungen
Renal Protection in Ischemia/Reperfusion Injury
YM-244769, a novel Na+/Ca2+ exchange inhibitor, has been shown to have a protective effect against ischemia/reperfusion-induced renal injury. In a study involving C57BL/6J mice, pre- and post-ischemic treatment with YM-244769 mitigated the renal dysfunction and tubulointerstitial damage that typically result from such injuries. This protective effect was observed at a dosage of approximately 0.5 mg/kg, administered intravenously. Additionally, YM-244769 demonstrated a 10-fold greater protective potency in porcine tubular epithelial LLC-PK1 cells against hypoxia/reoxygenation-induced cell damage compared to other benzyloxyphenyl derivatives, suggesting its potential as an efficient renoprotective drug (Goto et al., 2012).
Cardiovascular Effects
Another study assessed the cardiovascular effects of Y-27632, a selective Rho-associated kinase inhibitor, in a halothane-anesthetized, closed-chest canine model. Y-27632 at a dosage of 0.01 mg/kg, i.v., significantly decreased total peripheral vascular resistance and increased cardiac output without affecting other cardiovascular parameters. Further administration at a dose of 0.1 mg/kg, i.v., significantly decreased blood pressure and left ventricular end-diastolic pressure, increased heart rate and cardiac contractility, enhanced atrioventricular conduction, and shortened the repolarization process as well as the effective refractory period. These results suggest that Y-27632 exerts potent arterio-venodilator action with cardiostimulatory effects, potentially through sympathetic reflex in vivo (Takahara et al., 2003).
Antidepressant Properties
YM992, a novel compound with selective serotonin re-uptake inhibition and 5-HT2A receptor antagonistic activity, was studied for its antidepressant properties. In vivo tests showed that YM992, fluoxetine, and citalopram exhibited 5-HT uptake inhibition activity, with YM992 and trazodone also demonstrating 5-HT2A receptor antagonistic activity. Additionally, YM992 and amitriptyline were highly active in the mouse tail suspension test, suggesting that YM992 may be a novel antidepressant with high efficacy in clinical use due to its dual mechanism of action (Takeuchi et al., 1997).
Wirkmechanismus
Target of Action
YM-244769 dihydrochloride is a potent, selective, and orally active inhibitor of the Na+/Ca2+ exchanger (NCX) . It preferentially inhibits NCX3 , a protein that plays a crucial role in maintaining cellular calcium homeostasis .
Mode of Action
YM-244769 dihydrochloride suppresses the unidirectional outward NCX current, also known as the Ca2+ entry mode , with IC50s of 18 nM and 50 nM . This means it inhibits the process where calcium ions enter cells in exchange for sodium ions moving out of the cells .
Biochemical Pathways
The primary biochemical pathway affected by YM-244769 dihydrochloride is the Na+/Ca2+ exchange process . By inhibiting NCX3, it disrupts the balance of sodium and calcium ions in cells, which can have downstream effects on various cellular processes that depend on these ions .
Result of Action
YM-244769 dihydrochloride efficiently protects against hypoxia/reoxygenation-induced damage in SH-SY5Y neuronal cells . It can also increase urine volume and urinary excretion of electrolytes in mice , indicating a potential role in influencing kidney function.
Action Environment
The action of YM-244769 dihydrochloride can be influenced by various environmental factors. For instance, its inhibitory effect on NCX is dependent on the intracellular concentration of sodium . .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3.2ClH/c27-21-5-1-4-19(13-21)17-32-23-8-10-24(11-9-23)33-25-12-7-20(16-29-25)26(31)30-15-18-3-2-6-22(28)14-18;;/h1-14,16H,15,17,28H2,(H,30,31);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKIUNLKEPKCRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










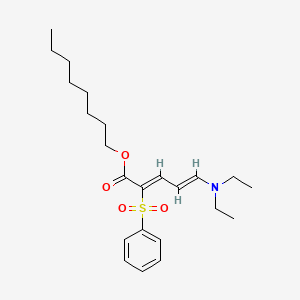
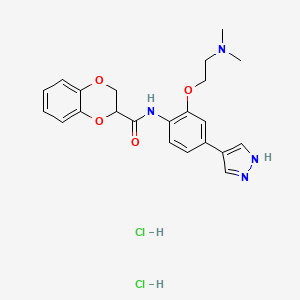
![N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B3179267.png)


